molecular formula C7H12Cl2O B14646723 Cyclopentane, 1-chloro-2-(2-chloroethoxy)- CAS No. 55982-54-2

Cyclopentane, 1-chloro-2-(2-chloroethoxy)-

Cat. No.: B14646723
CAS No.: 55982-54-2
M. Wt: 183.07 g/mol
InChI Key: KJBPDSXHRQYGQR-UHFFFAOYSA-N
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Description

Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is an organic compound with the molecular formula C7H12Cl2O. This compound is characterized by a cyclopentane ring substituted with a chloro group and a 2-chloroethoxy group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- typically involves the reaction of cyclopentane with chloroethanol in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is often achieved through continuous flow processes. These processes involve the use of automated reactors that maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1-chloro-2-(2-chloroethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the chloro groups can yield the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 1-hydroxy-2-(2-hydroxyethoxy)cyclopentane.

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives with reduced chloro groups.

Scientific Research Applications

Cyclopentane, 1-chloro-2-(2-chloroethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- involves its interaction with specific molecular targets. The chloro groups can participate in nucleophilic substitution reactions, while the 2-chloroethoxy group can undergo various transformations depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2-methylcyclopentane: Similar in structure but with a methyl group instead of the 2-chloroethoxy group.

    Cyclopentane, 1-bromo-2-chloro-: Contains a bromo group in place of one of the chloro groups.

    Cyclopentane, 1-chloro-2-hydroxy-: Contains a hydroxy group instead of the 2-chloroethoxy group.

Uniqueness

Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is unique due to the presence of both a chloro group and a 2-chloroethoxy group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific chemical transformations and applications.

Properties

CAS No.

55982-54-2

Molecular Formula

C7H12Cl2O

Molecular Weight

183.07 g/mol

IUPAC Name

1-chloro-2-(2-chloroethoxy)cyclopentane

InChI

InChI=1S/C7H12Cl2O/c8-4-5-10-7-3-1-2-6(7)9/h6-7H,1-5H2

InChI Key

KJBPDSXHRQYGQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Cl)OCCCl

Origin of Product

United States

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